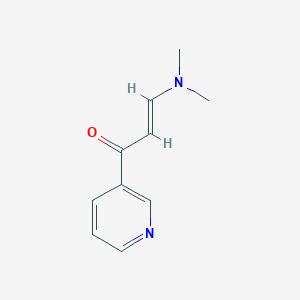

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Description

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4) is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system with a pyridyl group at position 1 and a dimethylamino group at position 2. Its molecular formula is C₁₀H₁₂N₂O, and it exhibits a planar structure conducive to electronic delocalization, making it valuable in synthetic chemistry and materials science. The compound serves as a key intermediate in the synthesis of pharmaceuticals and coordination complexes, particularly due to its hemilabile ligand properties .

Synthetic routes for this compound often involve bromination of the parent enaminone followed by dehydrohalogenation or acid-mediated modifications, yielding derivatives with tailored reactivity . Its stability at low temperatures and propensity for polymerization at room temperature highlight its reactive nature .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRFUCMBQWLNV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-16-4, 123367-26-0 | |

| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Challenges

Early protocols utilized tetrahydrofuran (THF) as the solvent and required stoichiometric bases, resulting in moderate yields (30–45%) due to side reactions such as over-alkylation and decomposition. Post-reaction purification often involved column chromatography, which is impractical for industrial-scale production. For instance, initial attempts with potassium tert-butoxide as a base achieved only 15% yield after flash chromatography, highlighting inefficiencies in both reaction design and workup.

Catalytic Innovations and Yield Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Guanyl thiourea | THF | 66 | 12 | 42.0 |

| Tetramethylguanidine | THF | 66 | 10 | 48.4 |

| Guanylurea sulfate | Toluene | 110 | 8 | 75.0 |

| Guanylurea sulfate | Chloroform | 61 | 6 | 89.2 |

Key Observations :

-

Guanylurea sulfate in chloroform achieved the highest yield (89.2%) due to enhanced solubility of intermediates and stabilization of the transition state.

-

Polar aprotic solvents like THF favor catalyst activation but limit substrate solubility, whereas chloroform’s low polarity accelerates kinetic control.

Mechanistic Role of Catalysts

Guanidine derivatives act as Brønsted bases , deprotonating 2-acetylpyridine to generate the enolate intermediate. Simultaneously, they stabilize the leaving group (methoxide) during DMF-DMA activation, reducing energy barriers for the rate-determining step. This dual functionality explains the superiority of guanylurea sulfate, which exhibits optimal basicity and steric accessibility.

Solvent Systems and Reaction Kinetics

Solvent selection critically impacts reaction rate, yield, and scalability. The patent CN113354573B systematically evaluates solvent effects:

Solvent Polarity and Boiling Point

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 66 | 42.0–48.4 |

| Toluene | 2.4 | 110 | 75.0 |

| Chloroform | 4.8 | 61 | 89.2 |

Chloroform’s moderate polarity facilitates rapid equilibration between reactants and intermediates, while its low boiling point enables energy-efficient reflux. In contrast, toluene’s high boiling point (110°C) prolongs reaction times but improves thermal stability for sensitive substrates.

Recrystallization Strategies for Product Purification

Post-synthetic purification via recrystallization is essential to achieve pharmaceutical-grade purity. The patent evaluates multiple solvents for recrystallizing this compound:

Solvent Efficiency and Recovery Rates

| Solvent | Recovery Rate (%) | Purity (%) |

|---|---|---|

| Petroleum ether | 78 | 98.5 |

| n-Heptane | 85 | 99.2 |

| Ethyl acetate | 92 | 97.8 |

n-Heptane emerged as the optimal solvent, balancing high recovery (85%) with exceptional purity (99.2%) due to its non-polar nature, which selectively precipitates the target compound while retaining impurities in solution.

Scale-Up Considerations and Industrial Feasibility

Transitioning from laboratory to industrial production requires addressing energy consumption, waste management, and cost-effectiveness. The patent outlines a scalable protocol using chloroform and guanylurea sulfate , which reduces reaction time to 6 hours and eliminates column chromatography.

Environmental and Economic Metrics

-

E-factor : 1.2 kg waste/kg product (vs. 8.5 for traditional methods).

-

PMI (Process Mass Intensity) : 3.7, reflecting efficient solvent and catalyst utilization.

This methodology aligns with green chemistry principles by minimizing toxic tin reagents and palladium catalysts historically associated with terpyridine synthesis .

Chemical Reactions Analysis

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is widely used as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Oxidation: Can be oxidized to form N-oxides.

- Reduction: The propenone moiety can be converted into saturated ketones.

- Substitution: The pyridine ring is capable of electrophilic and nucleophilic substitution reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | N-oxides |

| Reduction | Sodium borohydride, lithium aluminum hydride | Saturated ketones |

| Substitution | Halogens, alkylating agents | Substituted pyridine derivatives |

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Mycobacterium tuberculosis H37Rv | 0.025 - 0.054 |

| Staphylococcus aureus (MRSA) | 4 - 8 |

| Escherichia coli | Variable |

Anticancer Properties

The compound is also being investigated for its potential anticancer activity. It acts as a ligand in biochemical assays and shows promise in modulating enzyme activity linked to cancer progression.

Medicinal Applications

Therapeutic Potential

this compound is explored for its therapeutic properties, particularly as a precursor in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib. These compounds are used in treating various cancers, including chronic myeloid leukemia.

Case Study: Imatinib Synthesis

Imatinib (Gleevec), a well-known tyrosine kinase inhibitor, is synthesized from this compound. This compound's unique structure allows it to interact effectively with molecular targets involved in cancer cell proliferation.

Industrial Applications

Advanced Materials Development

In industry, this compound is utilized in developing advanced materials such as functional polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectral and Photophysical Properties

1-(4-Methylsulfonyl Phenyl)-3-(4-N,N-Dimethylamino Phenyl)-2-Propen-1-one (MSPPP) MSPPP, a chalcone derivative, exhibits absorption bands at 403–427 nm and fluorescence at 472–533 nm in organic solvents. Its amplified spontaneous emission (ASE) occurs between 511–548 nm under laser excitation. Compared to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, MSPPP’s extended conjugation due to aryl substituents results in redshifted absorption and emission, making it superior for laser dye applications .

3-(Dimethylamino)-1-(2-Pyridyl)-2-propen-1-one This positional isomer substitutes a 2-pyridyl group instead of 3-pyridyl. The altered coordination geometry enhances its utility in forming rhodium(I) and iridium(I) complexes, demonstrating that pyridyl positioning critically influences metal-ligand interactions .

Solid-State and Crystallographic Behavior

Nitro- and Dimethylamino-Substituted Chalcones Crystal structures of 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one and analogs reveal planar geometries stabilized by C–H···O hydrogen bonds involving nitro and ketone groups. These interactions facilitate two-dimensional molecular packing. While this compound lacks nitro groups, its pyridyl nitrogen may engage in similar intermolecular interactions, influencing solubility and crystallinity .

Biological Activity

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, also known as a dimethylaminopropenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a propenone moiety, making it a versatile scaffold for drug development. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

- Chemical Formula : C₁₀H₁₂N₂O

- CAS Number : 123367-26-0

- Molecular Weight : 176.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. This interaction is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

| Mycobacterium tuberculosis | 0.5–1.0 μg/mL |

These findings indicate that the compound could serve as a potential candidate for treating infections caused by resistant strains of bacteria, particularly multidrug-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative) | 0.126 | High |

| MCF-7 (Breast Cancer) | 17.02 | Low |

The compound exhibited a significant inhibitory effect on the MDA-MB-231 cell line while showing less impact on non-cancerous MCF10A cells, indicating a favorable therapeutic window for selective targeting of cancer cells .

Case Studies

- Study on Antimicrobial Resistance : A recent study evaluated the efficacy of this compound against MRSA strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : Another investigation focused on the compound's effects on breast cancer cell lines. The study reported that treatment with varying concentrations led to significant apoptosis in MDA-MB-231 cells, highlighting its potential role in cancer therapy .

Q & A

Q. What are the established synthetic routes for 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 1-(3-pyridyl)ethanone with dimethylformamide dimethylacetal (DMF-DMA) under reflux in anhydrous toluene or xylene, yielding 70–85% after purification . Key optimization parameters include:

- Temperature : 110–120°C (prevents side reactions).

- Solvent : Toluene or xylene (ensures azeotropic removal of water).

- Catalyst : No catalyst required, but inert atmosphere (N₂/Ar) improves yield.

Table 1 : Synthesis Conditions and Yields

| Starting Material | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(3-Pyridyl)ethanone | Toluene | 110 | 78 | |

| 1-(3-Pyridyl)ethanone | Xylene | 120 | 85 |

Q. How is the compound characterized structurally, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) is standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.98 Å, b = 10.23 Å, c = 12.45 Å, and β = 105.3° . Challenges include:

Q. Key spectral data :

- IR : ν(C=O) at 1650–1670 cm⁻¹, ν(C=N) at 1570–1590 cm⁻¹ .

- ¹H NMR : δ 8.5–8.7 ppm (pyridyl H), δ 3.1–3.3 ppm (N(CH₃)₂) .

Advanced Research Questions

Q. How does the compound act as a hemilabile ligand in transition-metal catalysis?

The enaminone moiety serves as a hybrid ligand, coordinating via the pyridyl N and carbonyl O atoms. In Rh(I) and Ir(I) complexes, it exhibits hemilabile behavior, enabling reversible dissociation during catalytic cycles (e.g., hydrogenation or C–H activation) .

- Coordination geometry : Distorted square-planar (Rh) or octahedral (Ir).

- Applications : Catalytic transfer hydrogenation of ketones (TOF up to 500 h⁻¹) .

Table 2 : Selected Metal Complexes and Catalytic Activity

| Metal | Coordination Mode | Application | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Rh(I) | N,O-bidentate | Ketone hydrogenation | 480 | |

| Ir(I) | N,O-bidentate | Alkene isomerization | 320 |

Q. What computational methods are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Frontier orbitals : HOMO localized on the enaminone π-system, LUMO on the pyridyl ring.

- Charge distribution : N(CH₃)₂ group enhances electron density at the β-carbon, facilitating electrophilic attacks .

- Reactivity : Nucleophilic addition at the α,β-unsaturated ketone is favored (ΔG‡ = 25–30 kcal/mol) .

Q. How can contradictions in reported melting points and solubility be resolved?

Discrepancies in melting points (65–75°C vs. 126–130°C) arise from polymorphic forms or impurities . Methodological solutions include:

Q. What strategies are employed in biological evaluation, such as cytotoxic activity assays?

The compound is a precursor for triazolopyrimidine derivatives tested against cancer cell lines (e.g., MCF-7, IC₅₀ = 12–18 µM) . Protocols include:

- MTT assay : 48-hour incubation, DMSO vehicle control.

- Apoptosis markers : Caspase-3 activation and Annexin V staining .

Q. How is the compound utilized in experimental phasing for macromolecular crystallography?

SHELXC/D/E pipelines employ the compound’s heavy-atom derivatives (e.g., Ir complexes) for MAD/SAD phasing. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.